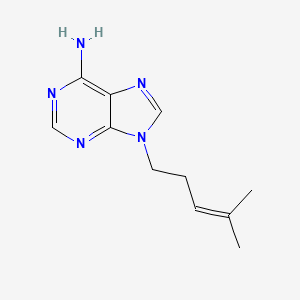![molecular formula C12H17F2N5 B11735207 {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11735207.png)
{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[1-(2,2-difluoroetil)-1H-pirazol-4-il]metil}[(1-etil-1H-pirazol-5-il)metil]amina es un compuesto que pertenece a la clase de los derivados de pirazol. Los pirazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno en posiciones adyacentes. Este compuesto particular se caracteriza por la presencia de grupos difluoroetil y etil unidos a los anillos de pirazol, lo que lo convierte en una molécula única y potencialmente valiosa en varios campos de la investigación y la industria.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de {[1-(2,2-difluoroetil)-1H-pirazol-4-il]metil}[(1-etil-1H-pirazol-5-il)metil]amina generalmente implica los siguientes pasos:
Formación de los Anillos de Pirazol: Los anillos de pirazol se pueden sintetizar mediante la reacción de hidracinas con 1,3-dicetonas o compuestos carbonílicos α,β-insaturados en condiciones ácidas o básicas.
Introducción del Grupo Difluoroetil: El grupo difluoroetil se puede introducir mediante reacciones de sustitución nucleófila utilizando agentes difluoroetiladores apropiados.
Acoplamiento de los Anillos de Pirazol: El paso final implica el acoplamiento de los dos anillos de pirazol a través de un puente metileno, que se puede lograr utilizando formaldehído u otros donantes de metileno en condiciones adecuadas.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, la detección de alto rendimiento para condiciones de reacción óptimas y el uso de catalizadores para mejorar la eficiencia y el rendimiento de la reacción.
Análisis De Reacciones Químicas
Tipos de Reacciones
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, ácido m-cloroperbenzoico (m-CPBA) y permanganato de potasio.
Reducción: Los agentes reductores como hidruro de aluminio y litio (LiAlH4) e hidruro de sodio y boro (NaBH4) se utilizan comúnmente.
Sustitución: Los nucleófilos como aminas, tioles y alcóxidos se pueden utilizar en condiciones básicas para lograr reacciones de sustitución.
Productos Principales
Oxidación: N-óxidos de pirazol.
Reducción: Derivados mono-fluoroetil o etil.
Sustitución: Varios derivados de pirazol sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química
El compuesto se utiliza como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos. Su estructura única permite la exploración de nueva reactividad química y el desarrollo de nuevas metodologías sintéticas .
Biología
En la investigación biológica, los derivados de pirazol a menudo se investigan por su potencial como inhibidores enzimáticos, agonistas o antagonistas de receptores y otras moléculas bioactivas. Este compuesto podría explorarse para aplicaciones similares .
Medicina
Los derivados de pirazol han demostrado ser prometedores en la química medicinal para el desarrollo de fármacos dirigidos a diversas enfermedades, que incluyen cáncer, inflamación y enfermedades infecciosas. Los grupos difluoroetil y etil únicos pueden impartir propiedades farmacocinéticas y farmacodinámicas específicas .
Industria
En el sector industrial, este compuesto se puede utilizar en el desarrollo de nuevos materiales, agroquímicos y otros productos químicos especiales. Su estructura única puede ofrecer ventajas en términos de estabilidad, reactividad y funcionalidad .
Mecanismo De Acción
El mecanismo de acción de {[1-(2,2-difluoroetil)-1H-pirazol-4-il]metil}[(1-etil-1H-pirazol-5-il)metil]amina probablemente implique interacciones con objetivos moleculares específicos, como enzimas o receptores. Los grupos difluoroetil y etil pueden mejorar la afinidad de unión y la selectividad al interactuar con bolsas hidrofóbicas o formar enlaces de hidrógeno . Los anillos de pirazol pueden participar en interacciones de apilamiento π-π y coordinarse con iones metálicos, lo que influye aún más en la actividad del compuesto .
Comparación Con Compuestos Similares
Compuestos Similares
Unicidad
La presencia de grupos difluoroetil y etil en {[1-(2,2-difluoroetil)-1H-pirazol-4-il]metil}[(1-etil-1H-pirazol-5-il)metil]amina lo distingue de otros derivados de pirazol. Estos grupos pueden influir significativamente en la reactividad química, la actividad biológica y las propiedades físicas del compuesto, lo que lo convierte en una molécula valiosa para diversas aplicaciones .
Propiedades
Fórmula molecular |
C12H17F2N5 |
|---|---|
Peso molecular |
269.29 g/mol |
Nombre IUPAC |
N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-1-(2-ethylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C12H17F2N5/c1-2-19-11(3-4-16-19)7-15-5-10-6-17-18(8-10)9-12(13)14/h3-4,6,8,12,15H,2,5,7,9H2,1H3 |
Clave InChI |
HGGXKJLICGNKJL-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=CC=N1)CNCC2=CN(N=C2)CC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol](/img/structure/B11735124.png)

![bis[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11735131.png)
amine](/img/structure/B11735147.png)

![N-[(5-fluorothiophen-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11735167.png)
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11735174.png)
![4-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B11735187.png)
![1-[1-(4-Bromophenyl)cyclobutyl]-3-methylbutylamine](/img/structure/B11735188.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11735191.png)
![[(furan-2-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11735192.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11735196.png)
